REACTION_SMILES
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[CH2:12]([I:13])[CH3:14].[CH3:15][CH2:16][OH:17].[NH2:1][c:2]1[c:3]([F:11])[cH:4][c:5]([S:8][C:9]#[N:10])[cH:6][cH:7]1.[OH2:18]>>[NH2:1][c:2]1[c:3]([F:11])[cH:4][c:5]([S:8][CH2:9][CH3:12])[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCI
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#CSc1ccc(N)c(F)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CCSc1ccc(N)c(F)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |